molecular formula C12H7Cl2NO3<br>C12H7Cl2NO3<br>C6H3Cl2OC6H4NO2 B051676 Nitrofen CAS No. 1836-75-5

Nitrofen

Cat. No.: B051676
CAS No.: 1836-75-5
M. Wt: 284.09 g/mol
InChI Key: XITQUSLLOSKDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrofen appears as colorless crystals or black solid. Used as a pre- or post-emergence herbicide.
This compound is an organic molecular entity. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a herbicide.
This compound is a white, crystalline, solid, combustible, chlorinated compound. This compound was used as an herbicide, but is no longer used or manufactured in the United States. Exposure to this compound irritates the skin, eyes and respiratory tract and affects the blood and central nervous system. This substance is teratogenic and carcinogenic in animals and is reasonably anticipated to be a human carcinogen. (NCI05)
This compound (Technical Grade) can cause cancer according to an independent committee of scientific and health experts.

Mechanism of Action

Target of Action

Nitrofen, a selective contact herbicide, primarily targets type II pneumocytes . These cells play a crucial role in the production and secretion of pulmonary surfactant, which reduces surface tension in the alveoli and prevents lung collapse.

Mode of Action

This compound’s mode of action is primarily through the induction of intracellular oxidative stress . This oxidative stress disrupts normal cellular processes, leading to changes in cell proliferation and apoptosis . This compound also interacts with various aspects of the retinoid signaling pathway, including uptake proteins, binding proteins, receptors, conversion, and degradation enzymes .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses cell proliferation and promotes mitochondria-mediated apoptosis . This process involves the downregulation of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication, and the activation of p38 mitogen-activated protein kinase (p38-MAPK), a key player in cellular responses to stress . This compound also decreases the expression of Bcl-xL, a protein that inhibits programmed cell death, leading to a loss of mitochondrial membrane potential and the nuclear translocation of apoptosis-inducing factor (AIF) .

Result of Action

This compound’s action results in significant molecular and cellular effects. It inhibits cell proliferation in a dose- and time-dependent manner, accompanied by the downregulation of PCNA . This leads to a decrease in DNA synthesis and cell cycle arrest at the G0/G1 phase .

Properties

IUPAC Name

2,4-dichloro-1-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITQUSLLOSKDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3, Array
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020970
Record name Nitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitrofen appears as colorless crystals or black solid. Used as a pre- or post-emergence herbicide., Colorless to brown solid; Darkens on light exposure; [ICSC] White, yellow, or dark brown solid; [HSDB] Yellow crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-BROWN CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO LIGHT.
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrofen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6349
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nitrofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

356 to 374 °F at 0.25 mmHg (NTP, 1992), BP: 180-190 °C at 0.25 mm Hg, at 101.3kPa: 368 °C
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

>200 °C c.c.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1.0 mg/L at 22 °C, In water, 0.7-1.2 ppm at 22 °C, Soluble in ethanol 40, n-hexane 280, benzene 2000 (all in g/kg at 20 °C), 0.001 mg/mL at 22 °C, Solubility in water, g/100ml at 22 °C: 0.0001
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nitrofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.33 at 90 °C, 1.3 g/cm³
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

8e-06 mmHg at 104 °F (NTP, 1992), 1.06 mPa /7.951X10-6 mm Hg/ at 40 °C, Vapor pressure, Pa at 40 °C: 0.001
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Pregnant rats were exposed to nitrofen or vehicle on gestational day 9 (D9). Embryos were sacrificed on D15, D18 and D21 and divided into nitrofen- and control group. Pulmonary RNA was extracted and mRNA levels of EDNRA and EDNRB were determined by real-time PCR. Immunohistochemistry for protein expression of both receptors was performed. mRNA levels of EDNRA and EDNRB were significantly increased in the nitrofen group on D15, D18 and D21. Immunohistochemistry revealed increased pulmonary vascular expression of EDNRA and EDNRB /Endothelin Receptors A and B/ compared to controls., ... The present studies were performed to begin to address the cellular mechanisms of these nitrofen-induced effects. Heart fibroblasts were isolated and treated with varying doses of nitrofen in vitro. Experiments were performed to determine the effects of this herbicide on important cellular processes including migration, proliferation and apoptosis. These studies illustrated a dose-dependent decrease in collagen gel contraction and proliferation in response to nitrofen. Assays were also performed to determine the effects of nitrofen on fibroblast gene expression. Increased expression of collagen type I and specific integrins were seen following nitrofen exposure. These studies illustrate that nitrofen has direct effects on cardiac fibroblast proliferation and extracellular matrix remodeling, cellular events important in valvuloseptal development., Lactate dehydrogenase (LDH) release test, 3H-thymidine (3H-TdR) and 3H-leucine (3H-Leu) incorporation tests and flow cytometric analysis (FCM) of cell cycle were employed to elucidate cellular and molecular mechanism of nitrofen-induced toxicity in cultured keratinocytes. The results showed that cell morphologic damages were observed after exposure to 1.0 mmol/L and 10.0 mmol/L nitrofen. LDH release increased in a dose- and time-dependent manner. Depressions in 3H-TdR and 3H-Leu incorporation were found even at 0.01 mmol/L, and increased with the exposure dose. Cell cycle was analyzed from the DNA- histogram with propidium iodide stain. The results showed that there was no pronounced alteration in cell cycle after cells exposed to 0.01 and 0.1 mmol/L nitrofen. At dose of 1.0 mmol/L, S phase cells increased 2 times of that of control. With the increase of dose, G2/M phase cells became to increase about 5 times of that of the control. At 1.0 mmol/L, time course of cell cycle after exposure was observed. At the beginning of exposure, cells in S phase and G2/M phase were about 8.7% and 11%. Following 24 hr incubation with nitrofen, cells in S phase increased to 18.0% with almost no change in G2/M. 72 hr after exposure, G2/M phase cells increased to 63.3%. The above results demonstrated that S phase and G2/M phase blockage in cultured keratinocytes after exposed to nitrofen seems of importance in the mechanism of nitrofen-induced toxicity., ... Nitrofen induces a time-dependent cell death of P19 cells that is associated with increases in TUNEL-positivity and caspase-3 cleavage suggesting that nitrofen induces P19 cell apoptosis. In addition, the increase in TUNEL-positive cells was inhibited with zVAD-fmk, suggesting that nitrofen induces a caspase-dependent apoptosis. Nitrofen treatment was associated with increased p38 MAP kinase activity, though pretreatment of cells with multiple p38 inhibitors did not affect nitrofen-mediated caspase-3 cleavage, suggesting caspase-3 cleavage is p38-independent. Nitrofen induced a dose-dependent increase in reactive oxygen species (ROS), which was accompanied by a decrease in the ratio of reduced/oxidized glutathione, indicating that nitrofen alters the cellular redox state of these cells. Furthermore, pretreatment of cells with N-acetyl cysteine gave a dose- and time-dependent reduction of caspase-3 cleavage, supporting the observations that caspase-3 cleavage is cell-redox-dependent. Therefore, nitrofen induces P19 cell apoptosis that is cell-redox-dependent and is associated with increases in p38 activity and ROS and may play a role in nitrofen-mediated birth defects., For more Mechanism of Action (Complete) data for NITROFEN (8 total), please visit the HSDB record page.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

A sample reported ... to be more than 98% pure was found ... to contain the following five impurities at unspecified levels: para-chloronitrobenzene, bis(para-nitrophenyl)ether, 2,4-dichloro-2,2-dinitrophenyl ether, 2-chloro-4-nitrodiphenyl ether and 4-chloro-4-nitrophenyl ether. Four other unidentified impurities were also observed in the mg/kg (ppm) range. Technical nitrofen may also contain 2,7-dichlorodibenzodioxin.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid, White solid, Crystals, Yellow crystalline solid, Free-flowing solid, dark brown color

CAS No.

1836-75-5
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitrofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1836-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrofen [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1-(4-nitrophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71UYG034A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nitrofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

158 to 160 °F (NTP, 1992), 70-71 °C, 70 °C
Record name NITROFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16128
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NITROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nitrofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NITROFEN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

2,4,6-trichloro-4'-nitrodiphenyl ether; 2,4-dichloro-6-fluoro-4'-nitrodiphenyl ether; 3-methyl-4'-nitrodiphenyl ether; 3,5-dimethyl-5'-nitrodiphenyl ether; 2,4'-dinitro-4-(trifluoromethyl)diphenyl ether; 2,4-dichloro-3'-methoxy-4'-nitrodiphenyl ether; sodium 5-(2-chloro-4-(trifiuoromethyl)phenoxy)-2-nitrobenzoate; 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifiuoromethyl)benzene; 1-(carboethoxy)ethyl 5-[2-chloro-4-(trifluoromethyl)-phenoxyl]-2-nitrobenzoate; 5-[2-chloro-4-(trifiuoromethyl)phenoxyl]-N-(methylsulphony)-2-nitrobenzamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,4-dichloro-6-fluoro-4'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-methyl-4'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3,5-dimethyl-5'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,4-dichloro-3'-methoxy-4'-nitrodiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium 5-(2-chloro-4-(trifiuoromethyl)phenoxy)-2-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL) at rt, solid potassium carbonate (30 mmol) was added followed by addition of 2,4-dichlorophenol (10 mmol) to the reaction mixture and heating to 80° C. until the reaction was complete as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was poured into H2O (100 ml), extracted with EtOAc (2×50 mL), washed with H2O (2×50 ml) and brine (50 ml), and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)-1-nitrobenzene. The crude product was used for further transformation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrofen
Reactant of Route 2
Reactant of Route 2
Nitrofen
Reactant of Route 3
Reactant of Route 3
Nitrofen
Reactant of Route 4
Reactant of Route 4
Nitrofen
Reactant of Route 5
Reactant of Route 5
Nitrofen
Reactant of Route 6
Reactant of Route 6
Nitrofen
Customer
Q & A

Q1: How does Nitrofen affect lung development?

A1: this compound exposure during gestation leads to pulmonary hypoplasia, characterized by smaller lung size and reduced airway branching. [, , ] This appears to be a primary effect of this compound on the developing lung, occurring even before diaphragm closure. [, ] this compound disrupts multiple signaling pathways crucial for lung development, including:

  • FGF-10 signaling: this compound inhibits Fgf10 expression, a gene essential for lung growth and branching. [] This effect can be partially rescued by exogenous FGF-10. []
  • Retinoid signaling: While initially believed to be related to retinaldehyde dehydrogenase (RALDH) inhibition, this compound's negative impact on retinoic acid signaling may be a consequence of cell death rather than direct enzyme inhibition. [, ]
  • TGF-β signaling: Although TGF-β signaling plays a role in lung development, studies suggest it is not the primary pathway affected by this compound in inducing pulmonary hypoplasia. []
  • ECM formation: this compound decreases the expression of lysyl oxidase (lox), an enzyme crucial for cross-linking extracellular matrix (ECM) proteins. [] This disruption in ECM integrity likely contributes to both diaphragmatic defects and impaired airway formation. []
  • Integrin expression: this compound exposure leads to decreased expression of integrin subunits α3, α6, and α8 in the branching airway mesenchyme. [] These integrins are critical for cell-matrix interactions that drive branching morphogenesis. []

Q2: What is the role of STRA6 in this compound-induced lung hypoplasia?

A2: STRA6, a cell surface receptor for retinol binding protein, plays a crucial role in cellular retinol uptake. [] Studies show that STRA6 expression is significantly decreased in the early stages of lung morphogenesis in a this compound-induced rat CDH model. [] This downregulation likely leads to reduced retinol uptake and contributes to lung hypoplasia. [, ]

Q3: Does this compound induce apoptosis in lung cells?

A3: Yes, this compound induces apoptosis in cultured type II pneumocytes, particularly in mesenchymal cells. [, ] This apoptotic effect appears to be independent of caspase activation and may involve the downregulation of the anti-apoptotic protein Bcl-xL. [, ]

Q4: How does this compound affect airway smooth muscle?

A4: In the this compound-induced CDH rat model, airway smooth muscle exhibits increased force generation compared to controls. [] Additionally, epithelium-dependent airway muscle relaxation is significantly decreased in both CDH and this compound-exposed lungs without CDH. []

Q5: What are the carcinogenic effects of this compound?

A5: Studies have shown that this compound is carcinogenic in rodents. [, ] Oral administration of technical-grade this compound induced hepatocellular carcinomas in mice of both sexes and hemangiosarcomas of the liver in male mice. [, ] In female rats, this compound was associated with a significant increase in pancreatic carcinomas. []

Q6: How does this compound interact with sulfotransferases (SULTs) and acetyltransferases (NATs)?

A6: this compound itself is not mutagenic in standard bacterial assays but becomes mutagenic when activated by specific SULTs and NATs. [] Human SULT1A1, a major phenol SULT, exhibits the highest efficiency in activating this compound to a mutagen. [] This suggests potential species differences in this compound metabolism and susceptibility to its carcinogenic effects. []

Q7: What other developmental toxicities are associated with this compound exposure?

A7: Apart from lung hypoplasia and diaphragmatic hernia, prenatal this compound exposure can induce various malformations in rodents, including:

  • Cardiovascular defects: Alterations in heart development and function have been observed. []
  • Skeletal malformations: this compound can disrupt chondrogenesis and osteogenesis, leading to skeletal abnormalities. []
  • Cleft palate: this compound exposure can result in palatal defects. []
  • Renal abnormalities: this compound can impact kidney development and function. []

Q8: What is the role of oxidative stress in this compound-induced toxicity?

A8: While this compound itself possesses oxidant properties, studies investigating the role of antioxidants in mitigating this compound-induced lung hypoplasia have yielded mixed results. [, ] Further research is needed to clarify the contribution of oxidative stress to this compound's teratogenic effects.

Q9: How persistent is this compound in the environment?

A9: this compound exhibits varying persistence depending on soil type and environmental factors. It degrades faster in sandy soils compared to muck soils. [] Microbial activity plays a significant role in its degradation. []

Q10: How mobile is this compound in soil?

A10: this compound exhibits limited mobility in soil, showing negligible leaching through sand and strong adsorption onto organic matter. []

Q11: What are potential therapeutic strategies for mitigating this compound-induced lung hypoplasia?

A11: Research suggests that prenatal therapies targeting specific pathways disrupted by this compound could potentially ameliorate lung hypoplasia. Promising avenues include:

  • FGF-10 therapy: Exogenous FGF-10 administration has shown promise in rescuing lung hypoplasia in vitro. []
  • Retinoid therapy: While the exact mechanism needs further investigation, retinoids like retinoic acid have shown some benefit in improving lung growth in this compound-exposed models. []
  • Antioxidant therapy: The potential role of antioxidants, such as vitamin E, requires further investigation, as current evidence is inconclusive. []
  • Prenatal microRNA therapy: Upregulation of miR-200b, a microRNA associated with improved survival in CDH babies, shows promise in rescuing lung hypoplasia and decreasing CDH incidence in the this compound rat model. []
  • Sildenafil therapy: Enhancing embryonic pulmonary blood flow via intra-amniotic sildenafil administration has demonstrated improvement in lung growth, attenuation of vascular remodeling, and increased survival in the this compound model. []

Q12: What analytical methods are used to detect and quantify this compound?

A12: Gas chromatography coupled with electron capture detection (GC-ECD) is a common method for analyzing this compound levels in various matrices, including air, urine, and soil. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.